molecular formula C21H18N4O4S B6558948 methyl 4-{[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzoate CAS No. 1169974-64-4

methyl 4-{[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzoate

Numéro de catalogue: B6558948
Numéro CAS: 1169974-64-4
Poids moléculaire: 422.5 g/mol
Clé InChI: DCKKUGPOVKAFEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-{[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzoate is a heterocyclic compound featuring a pyrazole core substituted with a 6-methoxybenzothiazole moiety and a carbamoyl-linked methyl benzoate ester. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The benzothiazole ring contributes to π-π stacking interactions in biological targets, while the pyrazole and ester groups enhance solubility and metabolic stability. Synthesis typically involves multi-step reactions, such as condensation of substituted pyrazole amines with activated benzoate derivatives under basic conditions .

Propriétés

IUPAC Name

methyl 4-[[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-12-10-18(23-19(26)13-4-6-14(7-5-13)20(27)29-3)25(24-12)21-22-16-9-8-15(28-2)11-17(16)30-21/h4-11H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKKUGPOVKAFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 4-{[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S and a molar mass of approximately 358.42 g/mol. The structural components include a benzothiazole group, a pyrazole moiety, and a benzoate functional group, which contribute to its biological activity.

Biological Activity Overview

Methyl 4-{[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzoate exhibits several notable biological activities:

Antitumor Activity

Research indicates that derivatives of pyrazole compounds, including this methyl benzoate derivative, show significant antitumor effects. In particular, studies have demonstrated that pyrazole derivatives can inhibit key cancer cell lines through mechanisms such as tubulin polymerization inhibition and induction of cell cycle arrest. For instance, similar compounds have been shown to induce G2/M phase arrest in HeLa cells, suggesting a potential pathway for their antitumor activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Pyrazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. Studies have reported that certain pyrazole carboxamides exhibit potent antifungal effects against various strains . This suggests that methyl 4-{[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzoate may possess similar properties.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the SAR of methyl 4-{[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzoate is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituent Effects : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
  • Functional Group Positioning : The arrangement of the benzothiazole and pyrazole moieties affects binding affinity to biological targets.
  • Overall Molecular Geometry : The three-dimensional conformation plays a significant role in interactions with enzymes or receptors .

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Antitumor Efficacy : A study involving pyrazole derivatives showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of specific pyrazoles with doxorubicin resulted in enhanced cytotoxicity, indicating potential synergistic effects in cancer treatment .
  • Antimicrobial Testing : A series of synthesized pyrazoles were tested against various bacterial strains, revealing significant antibacterial activity compared to standard antibiotics .

Comparaison Avec Des Composés Similaires

Structural Analogues

Structurally related compounds share core motifs (pyrazole, benzothiazole, or benzoate esters) but differ in substituents, linkers, or appended functional groups. Key analogues include:

Compound Name Core Structure Key Substituents/Linkers Reference ID
BJ25919 : N-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methoxyphenyl)acetamide Pyrazole + Benzothiazole Acetamide (instead of carbamoyl benzoate)
Methyl 4-[(E)-({[3-(4-Methylphenyl)-1H-Pyrazol-5-yl]Formamido}Imino)Methyl]Benzoate Pyrazole + Benzoate ester Hydrazono linker (vs. carbamoyl)
4-(4-Chlorobenzoyl)-3-Methyl-1-Phenyl-1H-Pyrazol-5-yl 4-Chlorobenzoate Pyrazole + Benzoate ester Chlorobenzoyl groups (electron-withdrawing)
4-(Benzo[d]Thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-One Pyrazole + Benzothiazole Allyl group and ketone functionality

Structural Insights :

  • The target compound uniquely integrates a 6-methoxybenzothiazole and carbamoyl benzoate ester, optimizing both lipophilicity and hydrogen-bonding capacity.
  • The hydrazono linker in introduces conformational flexibility, which may enhance binding to flexible enzyme pockets but reduce metabolic stability .
Physicochemical Properties

However, inferences can be made:

Compound Name Molecular Weight (g/mol) Functional Groups Impacting Solubility Notes
Target Compound ~407.49 Methoxy (hydrophilic), ester (moderate lipo) Likely moderate aqueous solubility
BJ25919 378.45 Acetamide (polar), methoxy Higher solubility vs. target
5-Amino-1-{[(1-Methyl-1H-Tetrazol-5-yl)Thio]Acetyl}-3-Phenyl-1H-Pyrazole-4-Carbonitrile 341.1 Tetrazole (polar), nitrile High melting point (214.4°C)

Key Observations :

  • The target compound’s methoxy and ester groups balance hydrophilicity and lipophilicity, favoring membrane permeability.
  • BJ25919 ’s acetamide group may improve water solubility but reduce cell permeability compared to the target .
  • Tetrazole-containing derivatives (e.g., ) exhibit high melting points, suggesting strong crystal lattice interactions .

Challenges :

  • Steric hindrance from the 3-methyl pyrazole group may necessitate high-temperature reactions or catalysts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.